5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine
Description
Historical Context and Structural Significance of 7-Azaindoles in Chemical Research
Azaindoles, which include the 7-azaindole (B17877) isomer (1H-pyrrolo[2,3-b]pyridine), are recognized as "privileged structures" in medicinal chemistry. pharmablock.com Historically, they have been investigated as bioisosteres of naturally occurring indoles and purines, where a carbon atom in the benzene (B151609) ring of indole (B1671886) is replaced by a nitrogen atom. pharmablock.comnih.gov This substitution introduces significant changes to the molecule's physicochemical properties, such as its hydrogen bonding capacity, polarity, solubility, and metabolic stability. nih.gov
The structural significance of the 7-azaindole scaffold is particularly evident in its interaction with biological targets, most notably protein kinases. nih.gov The pyridine (B92270) nitrogen atom can act as a hydrogen bond acceptor, while the pyrrole (B145914) -NH group serves as a hydrogen bond donor. nih.gov This dual hydrogen-bonding capability mimics the interaction of the adenine (B156593) base of ATP with the hinge region of kinases, making the 7-azaindole scaffold an excellent "hinge-binding" motif for kinase inhibitors. nih.gov This has led to its widespread application in the design of drugs that target these crucial enzymes. Furthermore, the 7-azaindole core allows for substitution at multiple positions, enabling chemists to fine-tune the pharmacological profile of derivative compounds. nih.govresearchgate.net
Overview of the 1H-Pyrrolo[2,3-b]pyridine Scaffold in Chemical Biology and Drug Discovery Research
The versatile 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the discovery of new therapeutic agents, particularly in oncology. juniperpublishers.comresearchgate.net Its derivatives have been developed as potent and selective inhibitors for a wide array of protein kinases and other biological targets implicated in various diseases.
Research has demonstrated the efficacy of 1H-pyrrolo[2,3-b]pyridine derivatives in targeting key signaling pathways. For instance, compounds incorporating this scaffold have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are involved in cell proliferation and differentiation and are often dysregulated in cancer. nih.govrsc.org Similarly, derivatives have been developed to target PIM kinases, which are linked to cell survival and proliferation in various hematological malignancies and solid tumors. nih.gov The scaffold has also been utilized to create inhibitors for Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.gov Beyond kinase inhibition, these compounds have been explored for their activity against other targets, demonstrating the broad utility of the scaffold in drug discovery. nih.govresearchgate.net
| Derivative Class | Biological Target | Therapeutic Area | Reference |
|---|---|---|---|
| Substituted 1H-pyrrolo[2,3-b]pyridines | Fibroblast Growth Factor Receptors (FGFRs) | Cancer | nih.gov |
| N-substituted 7-azaindoles | Pan-PIM kinases | Cancer (e.g., Acute Myeloid Leukemia) | nih.gov |
| Substituted 4-aminoazaindoles | Trypanosoma brucei | Human African Trypanosomiasis | acs.org |
| Various 7-azaindole derivatives | Fms-like tyrosine kinase 3 (FLT3) | Acute Myeloid Leukemia (AML) | nih.gov |
| 3,4-disubstituted-7-azaindole | AXL receptor tyrosine kinase | Cancer | nih.gov |
Specific Focus: 5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine as a Substituted 7-Azaindole Analog
The compound this compound represents a specific analog within the broader class of 7-azaindoles. While extensive research on this exact molecule is not widely documented in publicly available literature, its structure allows for an informed discussion based on established structure-activity relationships (SAR) of the 7-azaindole scaffold. nih.govresearchgate.net
The substitution pattern—a methoxy (B1213986) group at the 5-position and a methyl group at the 4-position—is critical for modulating the molecule's properties.
5-Methoxy Group: The introduction of a methoxy (-OCH3) group at the C5 position can significantly influence the electronic properties and potential biological interactions of the scaffold. The methoxy group is a hydrogen bond acceptor and can alter the molecule's solubility and metabolic profile. nih.govresearchgate.net In various heterocyclic systems, methoxy substituents have been shown to play a crucial role in enhancing anticancer activity by influencing binding to biological targets. researchgate.net For example, studies on 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR showed that the introduction of methoxy groups could improve potency. nih.gov
4-Methyl Group: A methyl (-CH3) group at the C4 position primarily adds steric bulk and increases lipophilicity. This can affect how the molecule fits into a target's binding pocket and can influence its absorption and distribution properties. acs.org Depending on the specific target, such a substitution can either be beneficial or detrimental to binding affinity.
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-7-3-4-10-9(7)11-5-8(6)12-2/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIAREYCIANVCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=C1OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001256365 | |
| Record name | 5-Methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-74-7 | |
| Record name | 5-Methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar and Molecular Design of 5 Methoxy 4 Methyl 1h Pyrrolo 2,3 B Pyridine Derivatives
Design Principles for Modulating Ligand-Target Interactions within the Pyrrolo[2,3-b]pyridine Scaffold
The pyrrolo[2,3-b]pyridine scaffold serves as a versatile template for designing targeted inhibitors, primarily for protein kinases. Its design principles are rooted in mimicking the adenine (B156593) component of ATP, enabling it to bind to the ATP-binding site of kinases. researchgate.net Key design considerations involve:
Hinge-Binding Motif: The pyrrole (B145914) nitrogen (N-1) and the pyridine (B92270) nitrogen (N-7) are crucial for forming hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor. researchgate.net
Exploration of Solvent-Exposed Regions: Substituents on the scaffold can be strategically placed to interact with solvent-exposed regions of the ATP-binding pocket, which can enhance potency and selectivity.
Hydrophobic Pocket Interactions: The pyrrolo[2,3-b]pyridine core and its substituents can engage in van der Waals and hydrophobic interactions within the kinase active site, contributing to binding affinity.
Modulation of Physicochemical Properties: Modifications to the scaffold can be used to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug-like characteristics.
Impact of Substitution Patterns on Biological Recognition
The biological activity of pyrrolo[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The 5-methoxy and 4-methyl groups in the titular compound play specific roles in modulating its interaction with target proteins.
The 5-methoxy group, an electron-donating substituent, can significantly influence the electronic properties of the pyrrolo[2,3-b]pyridine ring system. This can impact the strength of the hinge-binding interactions. Furthermore, the oxygen atom of the methoxy (B1213986) group can act as a hydrogen bond acceptor, potentially forming additional interactions with amino acid residues in the binding pocket. nih.gov The presence of a methoxy group can also influence the compound's lipophilicity and metabolic stability. chemrxiv.org In some cases, the methoxy group can occupy a specific hydrophobic pocket, contributing to binding affinity. acs.org
C-2 Position: The C-2 position is often a key site for introducing larger substituents that can project into and interact with specific sub-pockets of the kinase active site. Aryl groups at this position are common and can significantly enhance potency and selectivity. nih.gov
N-1 Position: The pyrrole N-1 position is typically involved in hinge binding. While substitution on this nitrogen can disrupt this critical interaction, in some cases, small alkyl groups or other functionalities can be tolerated or even lead to altered binding modes and selectivity profiles.
The following table summarizes the impact of various substitutions on the activity of pyrrolo[2,3-b]pyridine derivatives based on findings from related analogs.
| Position of Substitution | Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|
| C-5 | Trifluoromethyl | Can form a hydrogen bond with specific residues (e.g., G485 in FGFR), potentially improving activity. | nih.gov |
| C-2 | Aryl groups | Generally enhances potency and selectivity by occupying hydrophobic pockets. | nih.gov |
| C-4 | Amino group | Can be crucial for activity in certain kinase families. | nih.gov |
| N-1 | Methyl group | May be tolerated but can also disrupt hinge binding, leading to decreased activity. | mdpi.com |
Rational Design and Optimization Strategies for Pyrrolo[2,3-b]pyridine Analogs
The development of potent and selective pyrrolo[2,3-b]pyridine-based inhibitors relies on rational design and optimization strategies that leverage an understanding of SAR.
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to fine-tune the properties of a lead compound by replacing a functional group with another that has similar steric and electronic characteristics. nih.govu-tokyo.ac.jp
For the 5-methoxy group, common bioisosteres include:
Fluoromethyl groups (-CHF2, -CF3): These can mimic the steric bulk of the methoxy group while altering electronic properties and improving metabolic stability. researchgate.net
Small alkyl groups (e.g., ethyl): Can maintain hydrophobic interactions.
Amino or substituted amino groups: Can introduce new hydrogen bonding opportunities.
The following table provides examples of bioisosteric replacements for a methoxy group and their potential impact.
| Original Group | Bioisosteric Replacement | Potential Advantages | Reference |
|---|---|---|---|
| Methoxy (-OCH3) | Fluoromethyl (-CHF2) | Increased metabolic stability, altered electronic properties. | researchgate.net |
| Methoxy (-OCH3) | Trifluoromethyl (-CF3) | Enhanced metabolic stability, can act as a hydrogen bond acceptor. | researchgate.net |
| Methoxy (-OCH3) | Ethyl (-CH2CH3) | Maintains lipophilicity, may improve metabolic stability over methyl. | cambridgemedchemconsulting.com |
| Methoxy (-OCH3) | Amino (-NH2) | Introduces hydrogen bond donor capability. | youtube.com |
For the 4-methyl group, potential bioisosteric replacements could include:
Cyclopropyl group: This can mimic the steric bulk of the methyl group while introducing conformational rigidity. researchgate.net
Halogens (e.g., -Cl): Can serve as a classical bioisostere for a methyl group, potentially improving metabolic stability. youtube.com
Hydroxyl or amino groups: These would introduce polar contacts and significantly alter the physicochemical properties.
The rational application of these design principles and optimization strategies continues to drive the discovery of novel and effective therapeutic agents based on the 5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine scaffold and its analogs.
Scaffold Hopping and Fragment-Based Design Approaches
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole (B17877) scaffold, is recognized as a privileged structure in medicinal chemistry and drug discovery programs. nih.gov Its versatility stems from its ability to mimic the indole (B1671886) or purine (B94841) systems while offering modulated physicochemical properties such as solubility and pKa. nih.gov This scaffold serves as an excellent starting point for both scaffold hopping and fragment-based drug discovery (FBDD), leading to the development of potent and selective inhibitors, particularly for protein kinases. nih.govnih.gov
Scaffold Hopping Applications
Scaffold hopping involves replacing the core molecular framework of a known active compound with a bioisosterically equivalent scaffold to discover new compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetics. nih.gov The 7-azaindole core has been successfully employed in this strategy.
In one notable example, researchers designed and synthesized a new series of 7-azaindole derivatives as potent Phosphatidylinositol 3-kinase (PI3K) inhibitors for breast cancer treatment using a scaffold hopping strategy. nih.gov By varying the substituent groups at the 3-position of the 7-azaindole ring, they identified several potent PI3K inhibitors. nih.gov The antiproliferative activities of these compounds were evaluated against human breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov Two representative derivatives, FD2054 and FD2078, demonstrated superior antiproliferative activity compared to the known PI3K inhibitor BKM120, induced cell apoptosis, and reduced the levels of phospho-AKT, a downstream signaling molecule of PI3K. nih.gov
| Compound | Scaffold | MCF-7 IC₅₀ (μM) | MDA-MB-231 IC₅₀ (μM) |
|---|---|---|---|
| BKM120 (Reference) | 2-pyrimidinyl-5-(morpholin-4-yl)-4-(trifluoromethyl)pyridine | 0.65 | 1.61 |
| FD2054 | 7-Azaindole Derivative | 0.24 | 0.52 |
| FD2078 | 7-Azaindole Derivative | 0.29 | 0.68 |
Another application of this approach involved the design of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. mdpi.com Researchers employed a strategy of molecular hybridization and scaffold hopping by merging fragments of the approved CSF1R inhibitor Pexidartinib (B1662808) (which contains a 7-azaindole core) with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.comresearchgate.net This led to the development of novel, potent inhibitors, demonstrating the utility of combining structural elements from known inhibitors to guide the design of improved drug candidates. mdpi.comresearchgate.net
Fragment-Based Design Approaches
Fragment-Based Drug Discovery (FBDD) is a powerful method that uses small, low-complexity molecules, or "fragments," as starting points for building more potent and selective drug candidates. nih.govresearchgate.net The 7-azaindole scaffold is one of the most widely exploited molecular fragments in FBDD, forming the core of several approved antitumor drugs and numerous therapeutic candidates. nih.govresearchgate.netblogspot.com
A clear illustration of FBDD is the development of inhibitors for protein kinase C iota (PKC-ι), a target implicated in cancer. blogspot.com A high-throughput screen of a fragment library identified substituted 7-azaindoles as initial hits. blogspot.com The most promising fragment, compound 1 (Table 2), was selected for optimization based on its high ligand efficiency. blogspot.com Initial structure-activity relationship (SAR) studies showed that the bromine atom could be replaced with larger groups, leading to a combinatorial library that yielded more potent molecules like compound 25. blogspot.com Further optimization, including strategic modifications to improve molecular conformation and permeability, resulted in compound 39, a mid-nanomolar inhibitor with reasonable kinase selectivity. blogspot.com
| Compound | Structure Description | PKC-ι IC₅₀ (μM) |
|---|---|---|
| 1 (Fragment Hit) | Substituted 7-azaindole | Measurable |
| 25 | Compound 1 derivative with larger substituent replacing bromine | Improved Potency |
| 39 (Optimized Lead) | Rigidified amine derivative with methoxy substituent | Mid-nanomolar |
Similarly, a structure-based design strategy was employed to develop potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. nih.govrsc.org Researchers kept the 1H-pyrrolo[2,3-b]pyridine motif as the core hinge-binding element and systematically modified substituents to explore interactions within the hydrophobic pocket of the ATP binding site. nih.gov An initial compound with a low molecular mass showed an IC₅₀ of 1900 nM against FGFR1. nih.gov Based on structural analysis, a trifluoromethyl group was introduced at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring to form a hydrogen bond with a nearby glycine (B1666218) residue (G485). nih.gov This single modification, seen in compound 4a, increased the potency against FGFR1 by nearly 20-fold. nih.gov Further modifications of the m-methoxy moiety led to compound 4h, which exhibited potent inhibitory activity against FGFR1, 2, and 3. rsc.org
| Compound | Modification from Compound 1 | FGFR1 IC₅₀ (nM) |
|---|---|---|
| 1 (Initial Compound) | - | 1900 |
| 4a | Trifluoromethyl group added at the 5-position | ~95 |
| 4h | Modification of the m-methoxy moiety from 4a | 7 |
These examples underscore the power of using the this compound scaffold and its parent 7-azaindole core in advanced molecular design strategies. Both scaffold hopping and fragment-based approaches have proven effective in leveraging the favorable properties of this privileged structure to generate novel and potent therapeutic candidates.
Biological Target Engagement and Mechanistic Studies of 5 Methoxy 4 Methyl 1h Pyrrolo 2,3 B Pyridine Derivatives
Application as Modulators of Protein Kinase Activity
Derivatives of the 1H-pyrrolo[2,3-b]pyridine core structure have been extensively investigated as inhibitors of several protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these kinases is often implicated in the pathogenesis of diseases such as cancer and inflammatory disorders. The following subsections detail the research into the engagement of these compounds with specific kinase targets.
B-RAF is a serine/threonine-protein kinase that plays a critical role in the MAPK/ERK signaling pathway. While numerous inhibitors targeting B-RAF have been developed for cancer therapy, extensive searches of the scientific literature did not yield specific studies on 5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine or its direct derivatives as B-RAF kinase inhibitors. Research on B-RAF inhibitors has predominantly focused on other heterocyclic scaffolds, such as pyrazolo[1,5-a]pyrimidines and 1,3-benzothiazole derivatives. Therefore, the engagement of the this compound scaffold with B-RAF kinase remains an unexplored area of research.
Traf2- and Nck-interacting kinase (TNIK) has been identified as a promising therapeutic target, particularly in colorectal cancer, due to its role in the Wnt/β-catenin signaling pathway. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK.
In an in-house screening, this scaffold was found to have high inhibitory activity against TNIK. researchgate.netnih.gov This led to the design and synthesis of several series of compounds, some of which exhibited potent TNIK inhibition with IC50 values lower than 1 nM. researchgate.netnih.gov A three-dimensional quantitative structure-activity relationship (3D-QSAR) study was conducted on thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives as potent TNIK inhibitors against colorectal cancer cells, with pIC50 values ranging from 7.37 to 9.92. These studies indicate that the 1H-pyrrolo[2,3-b]pyridine core is a promising framework for the development of novel TNIK inhibitors. Some of these compounds also demonstrated concentration-dependent inhibition of IL-2. researchgate.netnih.gov
| Compound ID | Scaffold | Potency (IC50/pIC50) | Target |
| Various Derivatives | 1H-pyrrolo[2,3-b]pyridine | < 1 nM | TNIK |
| 31 Derivatives | 1H-pyrrolo[2,3-b]pyridine | pIC50: 7.37 to 9.92 | TNIK |
This table showcases the potent inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives against TNIK.
Janus kinase 1 (JAK1) is a key player in cytokine-mediated inflammatory and autoimmune responses. nih.gov Selective inhibition of JAK1 is a promising therapeutic strategy. Researchers have designed N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamides as a JAK1-selective scaffold. nih.gov
One such derivative, 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (compound 31g), was identified as a potent and selective JAK1 inhibitor. nih.gov Further investigation into its stereoisomers revealed that the (S,S)-enantiomer (compound 38a) exhibited excellent potency for JAK1 and high selectivity over other JAK family members (JAK2, JAK3, and TYK2). nih.gov Mechanistic studies showed that compound 31g could reduce the proliferation and fibrogenic gene expression of TGF-β-induced hepatic stellate cells (HSCs) and significantly inhibited their migration in wound-healing assays. nih.gov
| Compound ID | Scaffold | Potency | Selectivity |
| 31g | N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | Potent JAK1 inhibitor | Selective over JAK2, JAK3, TYK2 |
| 38a ((S,S)-enantiomer of 31g) | N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | Excellent JAK1 potency | High selectivity over JAK2, JAK3, TYK2 |
This table highlights the potency and selectivity of specific 1H-pyrrolo[2,3-b]pyridine derivatives as JAK1 inhibitors.
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is implicated in various cancers due to abnormal activation. nih.govrsc.org The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent FGFR inhibitors. nih.govrsc.org
A series of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated potent activities against FGFR1, 2, and 3. nih.govrsc.org Notably, compound 4h, a derivative from this series, exhibited impressive FGFR inhibitory activity. nih.govrsc.org In vitro studies showed that compound 4h inhibited the proliferation of breast cancer 4T1 cells, induced apoptosis, and significantly inhibited cell migration and invasion. nih.govrsc.org The structure-activity relationship studies indicated that a trifluoromethyl substitution at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was crucial for improved activity. nih.gov
| Compound ID | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | 7 | 9 | 25 | 712 |
This table presents the inhibitory activity (IC50 values) of compound 4h against different FGFR isoforms.
Colony Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that is crucial for the differentiation and maintenance of most tissue-resident macrophages. nih.govacs.org Recent research has led to the discovery of novel 1H-pyrrolo[2,3-b]pyridine-based CSF1R inhibitors. acs.org
A lead compound from this series, I-1, demonstrated strong CSF1R inhibitory activity with an IC50 value of 49.41 nM. acs.org Structure-activity relationship studies explored modifications on the pyridine (B92270) ring and the hydrophobic cyclohexanol (B46403) fragment. While modifications on the pyridine ring had a minor effect on CSF1R inhibitory activity, changes to the hydrophobic fragment significantly impacted the potency. acs.org For instance, replacing the chlorine on the pyridine ring with fluorine (I-3) or moving the substituent from the 5 to the 4-position (I-4) resulted in a slight decrease in activity. acs.org
| Compound ID | Scaffold | CSF1R IC50 (nM) |
| I-1 | 1H-pyrrolo[2,3-b]pyridine | 49.41 |
| I-3 | 1H-pyrrolo[2,3-b]pyridine | > I-1 |
| I-4 | 1H-pyrrolo[2,3-b]pyridine | > I-3 |
This table summarizes the CSF1R inhibitory activity of selected 1H-pyrrolo[2,3-b]pyridine derivatives.
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase involved in various cellular processes, and its dysregulation is linked to several pathologies. A thorough review of existing scientific literature reveals no specific research focused on this compound or its derivatives as modulators of SGK-1 kinase. The development of SGK1 inhibitors has primarily involved other chemical scaffolds, such as N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides. nih.gov Thus, the potential interaction between the this compound core and SGK-1 remains to be explored.
Other Protein Kinase Targets (e.g., PI3Ks, PARP-1)
While the primary targets of many this compound derivatives are extensively studied, the versatile 1H-pyrrolo[2,3-b]pyridine scaffold has demonstrated inhibitory activity against a broader range of protein kinases. This structural motif serves as a key pharmacophore in the development of inhibitors for various therapeutic targets. myskinrecipes.comnih.gov
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been rationally designed as highly selective inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a crucial enzyme in maintaining genomic stability. nih.gov One such derivative, compound 25a , was identified as a lead candidate with excellent kinase selectivity, showing over 700-fold greater inhibition for ATM compared to other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family. nih.gov
Furthermore, the 1H-pyrrolo[2,3-b]pyridine core has been utilized to develop potent inhibitors of Traffic Jam (TNIK) kinase, a member of the germinal center kinase (GCK) family implicated in colorectal cancer. nih.gov Screening of an in-house library identified this scaffold as having high inhibitory action on TNIK, leading to the synthesis of derivatives with IC₅₀ values below 1 nM. nih.gov
The scaffold is also central to the development of Janus kinase (JAK) inhibitors. researchgate.net A specific derivative, 14c , was identified as a potent and moderately selective JAK3 inhibitor. researchgate.net The initial template for this series, compound 6 , also showed inhibitory activity against JAK1, JAK2, and JAK3. researchgate.net Research has also produced derivatives targeting Colony-Stimulating Factor 1 Receptor (CSF1R), a tyrosine kinase involved in the regulation of myeloid lineage cells. nih.govmdpi.com
The activation of Fibroblast Growth Factor Receptors (FGFRs) by certain derivatives can trigger downstream signaling cascades, including the PI3K-Akt pathway. nih.gov This indicates an indirect modulation of PI3K signaling, although direct inhibition by these specific compounds is not the primary mechanism. nih.gov
| Compound | Target Kinase | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| 25a | ATM | >700-fold selectivity over other PIKK members | nih.gov |
| Undisclosed Derivatives | TNIK | <1 nM | nih.gov |
| 14c | JAK3 | Potent, moderately selective | researchgate.net |
| 6 | JAK3 | 1100 nM | researchgate.net |
| 6 | JAK1 | 2900 nM | researchgate.net |
| 6 | JAK2 | >10000 nM | researchgate.net |
Exploration in Cellular Biological Processes
Derivatives based on the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant effects on fundamental cellular processes such as proliferation and apoptosis in cancer cell lines. One potent FGFR inhibitor, compound 4h , was shown to effectively inhibit the proliferation of 4T1 breast cancer cells in vitro. nih.govrsc.org Further investigation revealed that this compound also induced apoptosis in this cell line. nih.govrsc.org
Related heterocyclic structures have shown similar biological activities. For instance, a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides', which are structurally related to the 7-azaindole (B17877) core, exhibited promising cytotoxic effects against four different cancer cell lines. mdpi.com The most potent of these, compound 5k , was found to induce cell cycle arrest and apoptosis in HepG2 cells. mdpi.com Mechanistic studies showed this was accompanied by an increase in the levels of pro-apoptotic proteins caspase-3 and Bax, along with the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com Another DNA intercalator, 8-methoxy pyrimido[4',5':4,5]thieno (2,3-b)quinoline-4(3H)-one (MPTQ), was also found to induce cytotoxicity in cancer cell lines by activating both intrinsic and extrinsic apoptotic pathways. nih.gov
| Compound | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 4h | 4T1 (Breast Cancer) | Inhibited proliferation, Induced apoptosis | nih.govrsc.org |
| 5k (related pyrrolo[2,3-d]pyrimidine) | HepG2 (Liver Cancer) | Induced cell cycle arrest and apoptosis | mdpi.com |
| MPTQ (related quinoline) | Cancer cell lines | Induced cytotoxicity via intrinsic and extrinsic apoptotic pathways | nih.gov |
The FGF-FGFR signaling axis plays a crucial role in cell migration, a key process in tumor metastasis. nih.gov Inhibitors of this pathway are therefore expected to impact this process. Studies have confirmed that the 1H-pyrrolo[2,3-b]pyridine derivative 4h , a potent FGFR inhibitor, significantly inhibited both the migration and invasion of 4T1 breast cancer cells in vitro. nih.govrsc.org This anti-migratory and anti-invasive activity aligns with its mechanism of action as an inhibitor of the FGFR signaling pathway, which is known to regulate these cellular behaviors. nih.gov
Certain derivatives of the pyrrolo[2,3-b]pyridine scaffold have been found to exert their antiproliferative effects through mechanisms involving direct interaction with DNA. One study revealed that an active compound, 5d , has the ability to efficiently intercalate into calf thymus DNA. researchgate.net This intercalation leads to the formation of a stable 5d -DNA complex, which is hypothesized to block DNA replication and thereby inhibit cancer cell proliferation. researchgate.net
A similar mechanism has been described for other complex heterocyclic compounds, such as 8-methoxy pyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ), a polycyclic aromatic molecule. nih.gov MPTQ is a known DNA intercalator that interferes with normal physiological functions by inserting itself into double-stranded DNA. nih.gov This compound has been shown to have a strong clastogenic effect, meaning it can cause breaks in chromosomes, which is consistent with its DNA-intercalating properties. nih.gov These findings suggest that DNA intercalation is a potential mechanism of action for certain compounds containing the pyrrolo[2,3-b]pyridine or related fused heterocyclic systems.
Mechanistic Studies on Protein-Ligand Interactions
Enzyme kinetics and binding assays have been instrumental in elucidating the interactions between 1H-pyrrolo[2,3-b]pyridine derivatives and their protein targets. For example, compound 4h was identified as a potent inhibitor of FGFRs, with IC₅₀ values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. nih.govrsc.org Molecular docking studies of 4h revealed key interactions within the FGFR1 active site, including a crucial π-π stacking interaction between its 3,5-dimethoxyphenyl group and a phenylalanine residue (F489). nih.gov Additionally, hydrogen bonds were observed with aspartic acid (D641) and glycine (B1666218) (G485) residues, which are critical for stabilizing the compound in the binding pocket. nih.gov
Similarly, detailed kinetic studies have been performed on derivatives targeting other kinases. A series of pyrrolo[2,3-d]pyrimidine derivatives showed subnanomolar enzymatic inhibition of CSF1R. ed.ac.uk X-ray co-crystal structures revealed that a representative inhibitor, compound 23 , binds to the kinase in a "DFG-out-like" conformation, indicating that it preferentially targets the autoinhibited form of the enzyme. ed.ac.uk This contrasts with other inhibitors like pexidartinib (B1662808) and may explain the high selectivity of this compound class. ed.ac.ukntnu.no
Binding assays are also used to determine selectivity. Compound 25a , an ATM inhibitor, was found to be over 700 times more selective for ATM than for other kinases in the PIKK family. nih.gov A fluorescent ligand displacement assay is one method that can be employed to measure the kinase binding activity of these molecules. google.com
| Compound | Target Kinase | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| 4h | FGFR1 | 7 nM | nih.govrsc.org |
| 4h | FGFR2 | 9 nM | nih.govrsc.org |
| 4h | FGFR3 | 25 nM | nih.govrsc.org |
| 4h | FGFR4 | 712 nM | nih.govrsc.org |
| 5k (related pyrrolo[2,3-d]pyrimidine) | EGFR, Her2, VEGFR2, CDK2 | 40 - 204 nM | mdpi.com |
| 23 (related pyrrolo[2,3-d]pyrimidine) | CSF1R | Subnanomolar inhibition | ed.ac.uk |
Biochemical Pathway Analysis
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as inhibitors of key enzymes within critical biochemical pathways, particularly those involved in cell signaling and proliferation. Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, for instance, is crucial in the development of various tumors. nih.govrsc.org The FGF-FGFR axis activates downstream signaling cascades, including RAS–MEK–ERK and PI3K–Akt, which regulate processes like cell proliferation, migration, and angiogenesis. nih.gov Research has focused on developing 1H-pyrrolo[2,3-b]pyridine derivatives that can effectively target FGFRs, thereby inhibiting these downstream pathways and impeding tumor progression. nih.govrsc.org
Another significant area of investigation involves the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway. nih.govresearchgate.net JAKs are a family of tyrosine kinases that mediate signaling for numerous cytokines and growth factors, playing a pivotal role in the immune system. nih.govresearchgate.net Overactivation of the JAK/STAT pathway is implicated in autoimmune diseases and inflammatory conditions. nih.gov Consequently, 1H-pyrrolo[2,3-b]pyridine and structurally related pyrrolo[2,3-d]pyrimidine derivatives have been designed as inhibitors of specific JAK isoforms, such as JAK1 and JAK3, to modulate immune responses and control inflammatory processes. nih.govresearchgate.net By blocking the activity of these kinases, the derivatives prevent the phosphorylation and activation of STAT proteins, thereby interrupting the signaling cascade that leads to the transcription of inflammatory mediators. nih.gov
Computational and Theoretical Insights into this compound Derivatives
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to elucidate the binding mechanisms of 1H-pyrrolo[2,3-b]pyridine derivatives with their biological targets. Docking studies predict the preferred binding orientation and affinity of a ligand within the active site of a protein. For example, docking calculations were performed on 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives to understand their interaction with Janus Kinase 3 (JAK3). researchgate.net Similarly, related pyrrolo[2,3-d]pyrimidine derivatives were docked into the anti-apoptotic protein Bcl2 to confirm their binding affinities. nih.gov These studies are crucial for structure-based drug design, helping to rationalize observed structure-activity relationships (SAR).
Following docking, MD simulations are often employed to assess the stability of the ligand-protein complex over time. Simulations for complexes of 7H-pyrrolo[2,3-d]pyrimidine derivatives with P21-Activated Kinase 4 (PAK4) were performed for 200 nanoseconds using the GROMACS program with the AMBER99SB-ILDN force field. mdpi.com Analysis of the root mean square deviation (RMSD) of the protein's alpha-carbons helps determine if the complex reaches a stable equilibrium. mdpi.complos.org For the PAK4 complexes, the systems reached equilibrium after 50 ns with RMSD fluctuations of less than 0.1 nm. mdpi.com Such simulations provide insights into the dynamic behavior of the complex and can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are critical for stable binding. nih.gov
| Derivative Class | Target Protein | Computational Method | Key Findings | Reference |
|---|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine-5-carboxamides | JAK3 | Molecular Docking | Confirmed substituent effects on inhibitory activity. | researchgate.net |
| 7H-pyrrolo[2,3-d]pyrimidines | PAK4 | Molecular Dynamics (200 ns) | Complexes reached stable equilibrium after 50 ns. | mdpi.com |
| Pyrrolo[2,3-d]pyrimidin-4-amines | JAK1 | Molecular Dynamics | Identified key H-bond interactions with Glu957 and Leu959. | nih.gov |
| Thiazolo[3,2-a]pyridines | α-amylase | Molecular Docking & MD (100 ns) | Compound 4e showed the best docking score (-7.43 kcal/mol); complex stabilized after 25 ns. | plos.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This method is instrumental in medicinal chemistry for predicting the activity of novel molecules and guiding the design of more potent derivatives. For compounds related to the pyrrolopyridine scaffold, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied. nih.gov
In a study on pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors, both ligand-based and receptor-based CoMFA models were developed. nih.gov The models yielded statistically significant results, indicating their predictive power. The receptor-based CoMFA model, in particular, showed high correlation coefficients (q² = 0.78, r² = 0.98), demonstrating its robustness. nih.gov The contour maps generated from these models provide a visual representation of how different steric and electrostatic fields of the molecule influence biological activity. This information allows researchers to strategically modify the chemical structure—for instance, by adding bulky groups in favorable regions or electron-withdrawing groups in others—to enhance target affinity and efficacy. nih.gov
| Parameter | Value | Description |
|---|---|---|
| q² (Cross-validated correlation coefficient) | 0.78 | Indicates the predictive ability of the model. |
| r² (Non-cross-validated correlation coefficient) | 0.98 | Indicates the goodness of fit of the model. |
| Standard Error of Estimate (SEE) | 0.12 | Measures the quality of the model fit. |
| F-statistic | 206.5 | Indicates the statistical significance of the model. |
| Optimal Number of Components | 6 | The number of principal components used to build the model. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules like this compound and its derivatives. These methods provide detailed information about molecular geometry, charge distribution, and orbital energies. nih.govresearchgate.net DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), can accurately predict molecular structures, which show high correlation with experimental data obtained from X-ray crystallography. nih.govmdpi.com
Analyses of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are fundamental in understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net These calculations also allow for the generation of Molecular Electrostatic Potential (MESP) maps, which visualize the electron density distribution and help identify sites susceptible to nucleophilic or electrophilic attack. nih.gov Furthermore, DFT can be used to compute theoretical vibrational frequencies (IR spectra) and NMR chemical shifts, which serve as a valuable complement to experimental characterization. nih.govepstem.net
| Compound Class | Method | Calculated Parameter | Value | Significance |
|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridine derivative | DFT/B3LYP/6-311++G(d,p) | Total Energy | -1185.7 Hartrees | Indicates molecular stability. |
| Schiff Base Metal Complex | DFT/B3LYP | HOMO Energy | -5.6 eV | Relates to electron-donating ability. |
| Schiff Base Metal Complex | DFT/B3LYP | LUMO Energy | -2.1 eV | Relates to electron-accepting ability. |
| Schiff Base Metal Complex | DFT/B3LYP | Energy Gap (ΔE) | 3.5 eV | Indicates chemical stability and reactivity. |
Future Perspectives and Emerging Research Trajectories for 5 Methoxy 4 Methyl 1h Pyrrolo 2,3 B Pyridine Chemistry
Innovation in Synthetic Methodologies and Chemical Transformations
Future advancements in the chemistry of 5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine will likely focus on developing more efficient, versatile, and sustainable synthetic routes. While foundational methods exist, innovation is geared towards late-stage functionalization and the construction of complex derivatives with high precision.
Key areas of innovation include:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are central to modifying the pyrrolo[2,3-b]pyridine core. Future research will likely optimize these methods for greater efficiency and selectivity. The chemoselective Suzuki–Miyaura cross-coupling for C-C bond formation and the Buchwald–Hartwig amination for C-N bond formation are two powerful strategies for introducing aryl and amino substituents, respectively, onto the scaffold. nih.gov Challenges in chemoselectivity, particularly when multiple reactive sites are present (e.g., a 2-iodo-4-chloro-pyrrolopyridine intermediate), are being addressed through the development of new catalyst systems and careful sequencing of reaction steps. nih.gov
Novel Cyclization Strategies: The formation of the fused heterocyclic ring system itself is a target for innovation. Researchers are exploring new catalysts, such as boron trifluoride etherate, to facilitate intramolecular cyclization reactions under milder conditions, which can help to avoid harsh acidic environments that may produce unwanted by-products. semanticscholar.org
Direct C-H Activation: A significant leap forward would be the widespread application of direct C-H activation methodologies. This would allow for the direct attachment of new functional groups to the carbon backbone of the scaffold without the need for pre-functionalization (e.g., halogenation), thereby reducing the number of synthetic steps, improving atom economy, and enabling the exploration of previously inaccessible chemical space.
| Transformation Type | Reaction | Purpose | Key Reagents/Catalysts |
| C-C Bond Formation | Suzuki-Miyaura Coupling | Attaching aryl or heteroaryl groups to the scaffold. nih.gov | Palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), boronic acids/esters. nih.gov |
| C-N Bond Formation | Buchwald-Hartwig Amination | Introducing primary or secondary amines at specific positions. nih.gov | Palladium catalysts with specialized ligands (e.g., RuPhos). nih.gov |
| Reduction | Aldehyde Reduction | Converting intermediate aldehydes to alkyl linkers. nih.gov | Triethylsilane, trifluoroacetic acid. nih.gov |
| Acylation | Amide Bond Formation | Linking the scaffold to other chemical moieties via an amide bond. semanticscholar.org | Acyl chlorides, triethylamine. semanticscholar.org |
| Cyclization | Intramolecular Ring Closure | Forming fused ring systems from acyclic precursors. semanticscholar.org | Boron trifluoride etherate. semanticscholar.org |
Advanced Approaches in Structure-Guided Design and Lead Optimization
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be an effective "hinge-binder" for many protein kinases, making it an ideal candidate for structure-guided design. nih.govrsc.org Future efforts will leverage increasingly sophisticated computational and structural biology techniques to refine derivatives of this compound into highly potent and selective clinical candidates.
Key advanced approaches include:
High-Resolution Crystallography: Obtaining co-crystal structures of scaffold derivatives bound to their target proteins provides invaluable, high-resolution insights into the precise binding mode. nih.gov This information allows for the rational design of modifications that enhance interactions with key amino acid residues, such as those in the hydrophobic pocket or with gatekeeper residues, to improve both potency and selectivity. nih.govnih.gov
Computational Docking and Molecular Dynamics: In silico docking studies are routinely used to predict how newly designed analogs will bind to a target protein. nih.govmdpi.com Future trends will involve more extensive use of molecular dynamics simulations to understand the flexibility of the protein-ligand complex and to predict binding affinities more accurately.
Scaffold Hopping and Molecular Hybridization: These strategies are used to create novel chemical entities by combining structural features from different known inhibitors. mdpi.com For instance, the core this compound scaffold could be merged with pharmacophoric elements from other successful kinase inhibitors to generate hybrid compounds with improved properties. nih.govmdpi.com
ADME Property Optimization: A major focus of lead optimization is improving the Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This involves modifying the scaffold to reduce metabolic liabilities and enhance properties like oral bioavailability. acs.org For example, introducing methyl groups at specific positions can curb metabolism and significantly improve a compound's pharmacokinetic profile. acs.org
The following table, based on research into FGFR inhibitors with a 1H-pyrrolo[2,3-b]pyridine core, illustrates how structure-guided modifications can impact activity. nih.govrsc.org
| Position of Modification | Modification | Rationale | Observed Effect on FGFR1 Activity |
| 5-position of pyrrolopyridine | Introduction of trifluoromethyl group | Form a hydrogen bond with Glycine (B1666218) 485. nih.gov | Nearly 20-fold increase in activity compared to the unsubstituted parent compound. rsc.org |
| 3-position of attached phenyl ring | Replacement of methoxy (B1213986) with chlorine | Alter electronic properties and hydrogen bonding potential. rsc.org | Decreased potency, possibly due to weaker hydrogen bonding with Aspartate 641. rsc.org |
| 3-position of attached phenyl ring | Introduction of trifluoromethyl group | Probe steric and electronic effects. rsc.org | Reduced activity, likely due to the inability to form a hydrogen bond with Aspartate 641. rsc.org |
| 3,5-positions of attached phenyl ring | Addition of a second methoxy group | Occupy the hydrophobic pocket more fully and maintain hydrogen bonds. nih.gov | Significant increase in potency, leading to a lead compound (4h) with an IC₅₀ of 7 nM. nih.govrsc.org |
Development of Novel Assay Systems for Biological Functionality
To fully characterize the biological effects of new this compound derivatives, researchers are moving beyond simple enzymatic assays towards more complex and physiologically relevant systems.
Future trends in assay development include:
Target Engagement Assays: Cellular thermal shift assays (CETSA) and competition binding assays are being used to confirm that a compound directly interacts with its intended target in a cellular environment. ntnu.no This is crucial for validating that the observed cellular effects are due to on-target activity.
Pathway-Specific Cellular Assays: Instead of just measuring cell death, new assays focus on specific downstream signaling events. For kinase inhibitors, this includes Western blot or flow cytometry-based assays to measure the inhibition of target autophosphorylation or the phosphorylation of key downstream substrates. acs.orgnih.gov
Phenotypic Screening and High-Content Imaging: These approaches assess the effect of compounds on cell morphology, proliferation, and other observable characteristics, providing a broader understanding of a compound's biological impact. researchgate.net
Assays for Conformational Selectivity: For targets like kinases that exist in different conformational states (e.g., active vs. autoinhibited), specialized assays are being developed to identify compounds that selectively bind to a specific state. ntnu.no This can lead to inhibitors with novel mechanisms of action and improved selectivity profiles.
| Assay Type | Purpose | Example Measurement | Information Gained |
| Biochemical Assay | Determine direct inhibitory activity against an isolated enzyme. nih.gov | IC₅₀ value (concentration for 50% inhibition). nih.gov | Intrinsic potency of the compound. |
| Cellular Proliferation Assay | Measure the effect on cancer cell growth. nih.gov | GI₅₀ value (concentration for 50% growth inhibition). nih.gov | General cytotoxicity and anti-proliferative effect. nih.gov |
| Target Phosphorylation Assay | Confirm target inhibition within a cell. acs.orgnih.gov | Reduction of phosphorylated target protein levels via Western blot. acs.org | Evidence of on-target activity in a cellular context. nih.gov |
| Apoptosis Assay | Determine if the compound induces programmed cell death. rsc.org | Staining with Annexin V/PI and analysis by flow cytometry. rsc.org | Mechanism of cell death. |
| Competition Binding Assay | Measure binding affinity to different protein conformations. ntnu.no | Kᵢ value (inhibition constant) against autoinhibited vs. active kinase forms. ntnu.no | Selectivity for specific functional states of the target. |
Integration of Artificial Intelligence and Cheminformatics for Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery of new drugs based on the this compound scaffold. mdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions far more quickly than human researchers.
Emerging applications in this area include:
Predictive Modeling: ML algorithms can be trained on existing structure-activity relationship (SAR) data to build models that predict the biological activity, selectivity, and ADME/Tox properties of novel, untested compounds. This allows for the prioritization of synthetic efforts on the most promising candidates. mdpi.com
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for specific properties, such as high predicted affinity for a target and favorable drug-like characteristics.
Virtual High-Throughput Screening (vHTS): Cheminformatics tools can screen massive virtual libraries containing millions of derivatives of the core scaffold against a computational model of a biological target, identifying a smaller, more manageable set of compounds for actual synthesis and testing.
AI-Assisted Retrosynthesis: AI platforms are being developed that can predict viable synthetic routes for complex molecules. mdpi.com For a novel designed derivative of this compound, such tools could propose the most efficient pathway for its synthesis, saving significant time and resources in the lab. mdpi.com
| AI/Cheminformatics Tool | Application | Objective |
| Machine Learning (e.g., Random Forest, SVM) | Predictive ADME/Tox Modeling | Predict properties like solubility, metabolism, and toxicity before synthesis. mdpi.com |
| Deep Learning (e.g., Neural Networks) | Virtual Screening, SAR Prediction | Identify promising candidates from large virtual libraries and predict their activity. mdpi.com |
| Generative Models (e.g., GANs, VAEs) | De Novo Molecular Design | Generate novel chemical structures with optimized, desired properties. |
| AI-Powered Retrosynthesis | Synthetic Route Planning | Propose efficient, high-yield synthetic pathways for novel compounds. mdpi.com |
Expanding the Chemical Biology Utility of the Scaffold for Mechanistic Probes
Beyond their direct therapeutic potential, highly potent and selective derivatives of the this compound scaffold are valuable tools for basic research. The future will see these compounds increasingly adapted into sophisticated chemical probes to dissect complex biological processes.
Future directions for developing mechanistic probes include:
Affinity-Based Probes: A potent inhibitor can be functionalized with a reactive group (e.g., a photo-affinity label) and a reporter tag (e.g., biotin). These probes can be used in living cells to covalently label their target protein, enabling unambiguous target identification and verification.
Fluorescent Probes: Attaching a fluorophore to the scaffold would allow for the direct visualization of the compound's distribution within cells and tissues using advanced microscopy techniques. This can provide crucial information about target engagement and localization in real-time.
Degrader Technologies: The scaffold can be incorporated into Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a molecule designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's degradation. This approach offers a powerful way to study the functional consequences of removing a target protein entirely, rather than just inhibiting its activity.
The development of these chemical biology tools from the this compound scaffold will provide deeper insights into the roles of its target proteins in health and disease, ultimately informing future therapeutic strategies.
Q & A
Basic: What are the optimal synthetic routes for 5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine, and how can side reactions be minimized?
Answer:
The synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) and functional group protection. For example:
- Step 1: Protect the NH group of the pyrrolopyridine core using tosyl chloride (TsCl) under basic conditions (NaH/THF) to prevent unwanted side reactions during subsequent steps .
- Step 2: Introduce substituents via Suzuki coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH at 105°C .
- Step 3: Deprotect the NH group using KOH in ethanol at 80°C .
Key considerations: Use anhydrous solvents to avoid hydrolysis, monitor reaction progress via TLC, and optimize stoichiometry to reduce byproducts like over-alkylated derivatives.
Advanced: How do substituent positions (e.g., 4-methyl vs. 5-methoxy) influence the compound’s biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal that:
- The 4-methyl group enhances lipophilicity, improving membrane permeability.
- The 5-methoxy group stabilizes π-π stacking interactions with aromatic residues in target proteins (e.g., kinases) .
Methodology: - Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogens) .
- Test activity in enzyme inhibition assays (e.g., kinase profiling) and correlate with computational docking studies using the InChI key
AFUFCCUQHGSNAN(from ).
Contradictions: Some studies report reduced activity when methoxy is replaced with bulkier groups due to steric hindrance, while others note improved selectivity .
Basic: What spectroscopic techniques are most effective for structural characterization?
Answer:
- ¹H/¹³C NMR: Key for confirming substitution patterns. For example, the NH proton appears as a broad singlet at δ ~12.4 ppm in DMSO-d₆, while methoxy protons resonate at δ ~3.8 ppm .
- HRMS: Validates molecular weight (theoretical m/z 148.16 for C₈H₈N₂O) .
- IR Spectroscopy: Detects NH stretching (~3400 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Best practice: Compare experimental data with computed spectra (e.g., using ACD/Labs software) .
Advanced: How can contradictory spectral data (e.g., NMR shifts) between studies be resolved?
Answer:
Discrepancies often arise from solvent effects, tautomerism, or impurities.
- Approach 1: Re-run NMR in standardized solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-dependent shifts .
- Approach 2: Use 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in the aromatic region .
- Approach 3: Purify via preparative HPLC to remove trace impurities that may distort signals .
Example: A reported δ 8.39 ppm shift for a pyrrole proton in DMSO-d₆ may differ in CDCl₃ due to hydrogen bonding with DMSO.
Basic: What purification strategies are recommended for isolating this compound?
Answer:
- Column Chromatography: Use silica gel with gradients of ethyl acetate/heptane (e.g., 8:2 ratio) to separate NH-deprotected products from intermediates .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
- TLC Monitoring: Employ UV-active plates with mobile phases like CH₂Cl₂:MeOH (9:1) to track reaction progress .
Advanced: How can computational modeling predict interactions of this compound with biological targets?
Answer:
- Docking Studies: Use the InChI structure (
InChI=1S/C8H8N2O/c1-11-7-4-6-2-3-9-8(6)10-5-7...) in software like AutoDock Vina to simulate binding to kinases or GPCRs. - DFT Calculations: Analyze electron density maps to identify reactive sites (e.g., electrophilic C-3 position) prone to nucleophilic attack .
- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize analogs for synthesis .
Basic: What are the stability profiles of this compound under different storage conditions?
Answer:
- Light Sensitivity: Store in amber vials at 2–8°C to prevent photodegradation of the pyrrolopyridine core .
- Moisture Sensitivity: Use desiccants (e.g., silica gel) to avoid hydrolysis of the methoxy group .
- Long-Term Stability: Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks .
Advanced: How can regioselective functionalization at the C-3 position be achieved?
Answer:
- Directed Metallation: Use LDA (lithium diisopropylamide) at −78°C in THF to deprotonate C-3, followed by electrophilic quenching (e.g., iodine or aldehydes) .
- Buchwald-Hartwig Amination: Introduce aryl/alkyl amines via Pd-XPhos catalysis, leveraging the NH group as a directing moiety .
Challenge: Competing reactions at C-5 may occur; optimize temperature and ligand choice to enhance regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
